molecular formula C6H12O5S B13056246 Ethyl2-methyl-2-sulfopropanoate

Ethyl2-methyl-2-sulfopropanoate

Cat. No.: B13056246
M. Wt: 196.22 g/mol
InChI Key: YBXPKCGBFAJZLE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-sulfanylpropanoate (CAS RN: 33441-50-8) is a sulfur-containing ester with the molecular formula C₆H₁₂O₂S and an average molecular mass of 148.220 g/mol . Its IUPAC name, ethyl 2-methyl-2-sulfanylpropanoate, highlights the thiol (-SH) group attached to the central carbon of the propanoate backbone. Key synonyms include ethyl 2-mercapto-2-methylpropionate and ethyl 2-methyl-2-sulfanylpropanoate .

Structurally, the compound features a branched alkyl chain (2-methyl) and a sulfanyl group, which imparts unique reactivity compared to conventional esters. Safety assessments by regulatory bodies like the EPA and JECFA suggest it requires careful handling, as decomposition may release hazardous sulfur oxides .

Properties

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

1-ethoxy-2-methyl-1-oxopropane-2-sulfonic acid

InChI

InChI=1S/C6H12O5S/c1-4-11-5(7)6(2,3)12(8,9)10/h4H2,1-3H3,(H,8,9,10)

InChI Key

YBXPKCGBFAJZLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl2-methyl-2-sulfopropanoate can be synthesized through the esterification of 2-methyl-2-sulfopropanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-methyl-2-sulfopropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

Ethyl2-methyl-2-sulfopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl2-methyl-2-sulfopropanoate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Primary Applications
Ethyl 2-methyl-2-sulfanylpropanoate C₆H₁₂O₂S 148.220 33441-50-8 Flavoring agents
Ethyl methyl methylphosphonate C₄H₁₁O₃P 138.10 18755-36-7 Pesticide synthesis
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S 158.15 1561-92-8 Polymer additives
Ethyl (2S)-2-methylsulfonyloxypropanoate C₆H₁₂O₅S 196.22 654641-15-3 Pharmaceuticals

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